molecular formula C20H21N3O3S B11322729 N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methylbenzamide

N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methylbenzamide

Cat. No.: B11322729
M. Wt: 383.5 g/mol
InChI Key: FYNTUNGUXKECIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methylbenzamide is a complex organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by its unique structure, which includes a methoxypropoxyphenyl group and a methylbenzamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methylbenzamide typically involves multiple steps. One common approach is to start with the preparation of the 1,2,4-thiadiazole ring, followed by the introduction of the methoxypropoxyphenyl and methylbenzamide groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process would be optimized for efficiency, cost-effectiveness, and safety. Key steps would include the careful control of reaction temperatures, pressures, and the use of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically leading to the conversion of functional groups to more reduced forms.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely, but they often require controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated compounds. Substitution reactions can result in a wide variety of products, depending on the nature of the substituents introduced.

Scientific Research Applications

N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methylbenzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Research may focus on its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • 3-(3-methoxy-4-propoxyphenyl)-N-(4H-1,2,4-triazol-3-yl)acrylamide
  • 2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-

Uniqueness

N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methylbenzamide is unique due to its specific combination of functional groups and the presence of the thiadiazole ring. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C20H21N3O3S

Molecular Weight

383.5 g/mol

IUPAC Name

N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methylbenzamide

InChI

InChI=1S/C20H21N3O3S/c1-4-10-26-16-9-8-14(12-17(16)25-3)18-21-20(27-23-18)22-19(24)15-7-5-6-13(2)11-15/h5-9,11-12H,4,10H2,1-3H3,(H,21,22,23,24)

InChI Key

FYNTUNGUXKECIE-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)C2=NSC(=N2)NC(=O)C3=CC=CC(=C3)C)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.